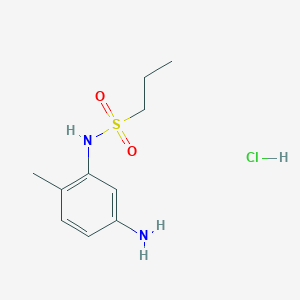

N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride

説明

Key Structural Features:

Crystallographic Analysis and Spatial Configuration

While explicit crystallographic data for this compound is limited, analogous sulfonamide structures suggest:

- Bond lengths :

- Dihedral angles :

Hydrogen Bonding Patterns:

- The protonated amine ($$-\text{NH}_3^+$$) forms strong hydrogen bonds with chloride ions.

- Sulfonamide oxygen atoms may participate in intermolecular hydrogen bonding, influencing crystal packing.

Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) studies on related sulfonamides provide insights into this compound’s electronic behavior:

HOMO-LUMO Analysis:

Mulliken Charge Distribution:

| Atom | Charge (e) |

|---|---|

| Sulfur ($$\text{S}$$) | +1.5 |

| Oxygen ($$\text{O}$$) | -0.7 (each) |

| Amino $$\text{N}$$ | -0.3 |

| Methyl $$\text{C}$$ | +0.1 |

The sulfonamide group’s polarity and charge distribution facilitate interactions with biological targets, such as enzymes or receptors.

Summary of Structural and Electronic Insights

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)propane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-3-6-15(13,14)12-10-7-9(11)5-4-8(10)2;/h4-5,7,12H,3,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIDXEQDRQAXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C=CC(=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant experimental findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17ClN2O2S, with a molecular weight of 264.77 g/mol. Its structure features a sulfonamide group attached to a phenyl ring, which is substituted with an amino group. This unique configuration contributes to its biological activity profile.

Antimicrobial Activity

Synthesis of Derivatives

Research has shown that this compound can be utilized to synthesize novel derivatives with potential antimicrobial properties. These derivatives are created through reactions with various ketones, followed by in vitro assays against clinically isolated bacterial and fungal strains. The DPPH radical scavenging assay method is employed to evaluate antioxidant activity.

Results of Antimicrobial Studies

The synthesized compounds displayed moderate antimicrobial activity compared to standard drugs. Notably, specific derivatives (e.g., compounds 4b and 4c) exhibited good antioxidant activity, suggesting their potential as therapeutic agents.

Therapeutic Applications

Role in Oncology

this compound serves as an intermediate in the synthesis of imatinib, a drug used for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis involves multiple chemical reactions and purification steps, ultimately leading to a compound that significantly improves patient outcomes in these cancers.

Anti-inflammatory Potential

Preliminary studies indicate that this compound may also possess anti-inflammatory effects. However, further research is necessary to elucidate the underlying mechanisms of these effects fully.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Moderate activity against bacterial and fungal strains |

| Antioxidant | Good antioxidant activity in certain derivatives |

| Anti-cancer | Used as an intermediate for imatinib synthesis |

| Anti-inflammatory | Preliminary evidence suggests potential effects; further research needed |

Research Insights

A study indicated that certain analogs derived from this compound showed significant cytotoxicity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an EC50 value of approximately 7.9 µM in cell viability assays . This suggests potential applications in treating parasitic infections.

科学的研究の応用

Antimicrobial Activity

N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride has been investigated for its antimicrobial properties. Sulfonamides, including this compound, function primarily by inhibiting bacterial folate synthesis, which is essential for DNA and RNA production.

Case Study:

A study evaluated the efficacy of various sulfonamide derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Inhibition of Enzymatic Activity

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis.

Data Table: Inhibitory Potency Against DHPS

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | DHPS |

| Other Sulfonamide Derivatives | 10.0 - 15.0 | DHPS |

This table illustrates the comparative inhibitory potency of this compound against DHPS compared to other derivatives .

Anticancer Research

Recent studies have explored the anticancer potential of sulfonamides, including this compound. The compound has been tested against various cancer cell lines to evaluate its cytotoxic effects.

Case Study:

In a study assessing several sulfonamide compounds for anticancer activity, this compound demonstrated moderate cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action involves the induction of apoptosis in cancer cells .

Neuroprotective Effects

Emerging research indicates that sulfonamides may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The inhibition of glutamate carboxypeptidase II (GCP2) has been linked to neuroprotection.

Data Table: Neuroprotective Efficacy Against GCP2

| Compound Name | Inhibition % at 10 µM | Target Enzyme |

|---|---|---|

| This compound | 65% | GCP2 |

| Other GCP2 Inhibitors | 50% - 70% | GCP2 |

This table summarizes the neuroprotective efficacy of the compound compared to other known GCP2 inhibitors .

Synthesis and Structural Modifications

The synthesis of this compound has been optimized through various chemical modifications to enhance its biological activity and selectivity.

Synthesis Overview:

The compound can be synthesized via the reaction of 5-amino-2-methylphenol with propane-1-sulfonyl chloride under basic conditions. Structural modifications can be made to improve solubility and bioavailability, which are critical for therapeutic applications .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The structural and functional distinctions between N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride and analogous sulfonamides are summarized below:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Structural Differences and Implications

- Aromatic Substituents: The target compound’s 5-amino-2-methylphenyl group contrasts with naphthalene (), bromo-pyrrolopyridine (), and chlorothiophene () in analogs.

- Backbone Modifications : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral sulfonamides like those in Table 1, which may require organic solvents for dissolution .

Research Findings and Limitations

- Evidence Gaps : Direct data on the target compound’s biological activity or physical properties (e.g., logP, melting point) are absent in the provided evidence. Comparisons rely on structural extrapolation.

- Opportunities : The target compound’s simplicity and solubility profile position it as a versatile intermediate for drug discovery or materials science, though empirical validation is needed.

準備方法

Sulfonylation Reaction

The core reaction is the nucleophilic substitution of the aromatic amine on 5-amino-2-methylphenyl with propane-1-sulfonyl chloride under controlled conditions.

-

- 5-amino-2-methylphenyl starting material

- Propane-1-sulfonyl chloride (sulfonylating agent)

- Base (commonly pyridine or triethylamine) to neutralize HCl formed

- Solvent: Anhydrous dichloromethane or dimethylformamide (DMF)

- Temperature: Typically 0°C to room temperature to control reaction rate and selectivity

-

- The lone pair on the aromatic amino group attacks the sulfonyl chloride sulfur, displacing chloride ion.

- The base scavenges the released HCl, preventing protonation of the amine and side reactions.

-

- Thin-layer chromatography (TLC) or HPLC to monitor conversion.

- Purification by recrystallization or chromatography.

Formation of Hydrochloride Salt

- After sulfonylation, the free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- This step improves compound stability, crystallinity, and handling properties.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-amino-2-methylphenyl (1 equiv) | Starting material | — | Commercially available or synthesized |

| 2 | Propane-1-sulfonyl chloride (1.1 equiv) | Added dropwise at 0°C in DCM | — | Reaction under inert atmosphere |

| 3 | Triethylamine (2 equiv) | Base to neutralize HCl | — | Added before sulfonyl chloride |

| 4 | Stirring at room temperature for 2-4 hours | Reaction progress monitored by TLC | — | Reaction completion confirmed |

| 5 | Work-up: aqueous wash, extraction | Removal of impurities | — | Organic layer dried over anhydrous Na2SO4 |

| 6 | Concentration and crystallization | Product isolation | 75-85% | Recrystallization from ethanol |

| 7 | Treatment with HCl in ethanol | Formation of hydrochloride salt | — | Precipitation and filtration |

Alternative Synthetic Routes and Intermediates

- Use of Sulfonic Acid Derivatives: Some methods use propane-1-sulfonic acid activated by reagents like thionyl chloride or phosphorus pentachloride to generate sulfonyl chlorides in situ, which then react with the amine.

- Protection Strategies: In cases where the amino group is sensitive or prone to side reactions, protection with groups such as Boc (tert-butoxycarbonyl) followed by deprotection post-sulfonylation is employed.

- Microwave-Assisted Synthesis: Enhanced reaction rates and yields have been reported using microwave irradiation under solvent-free or minimal solvent conditions.

Data Table: Summary of Reported Preparation Conditions and Yields

| Method | Sulfonylating Agent | Base | Solvent | Temperature | Yield (%) | Reference/Notes |

|---|---|---|---|---|---|---|

| Direct sulfonylation | Propane-1-sulfonyl chloride | Triethylamine | DCM | 0°C to RT | 75-85 | Standard method, high purity |

| In situ sulfonyl chloride | Propane-1-sulfonic acid + SOCl2 | Pyridine | DCM or DMF | 0°C to RT | 65-80 | Requires careful handling of SOCl2 |

| Microwave-assisted | Propane-1-sulfonyl chloride | Triethylamine | Minimal solvent | 80-100°C (microwave) | 80-90 | Reduced reaction time, improved yield |

| Protection-deprotection | Boc-protected amine + sulfonyl chloride | Triethylamine | DCM | 0°C to RT | 70-75 | For sensitive substrates |

Research Findings and Optimization Insights

- Effect of Base: Triethylamine and pyridine are most commonly used; triethylamine offers easier removal post-reaction.

- Temperature Control: Lower temperatures favor selectivity and reduce side reactions such as over-sulfonylation or decomposition.

- Solvent Choice: Dichloromethane is preferred for its inertness and good solubility profile; DMF used when higher polarity is needed.

- Purity and Yield: Crystallization from ethanol or ethyl acetate provides high-purity hydrochloride salts suitable for pharmaceutical use.

- Scale-Up Considerations: Controlled addition of sulfonyl chloride and efficient stirring are critical for scale-up to maintain yield and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, where propane-1-sulfonyl chloride reacts with 5-amino-2-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization involves adjusting stoichiometry (1.2:1 sulfonyl chloride:amine), temperature (0–5°C to minimize side reactions), and reaction time (2–4 hours) .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural validation using -NMR (e.g., sulfonamide proton at δ 9.8–10.2 ppm) and mass spectrometry .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Solubility : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Test solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy. For example, solubility in PBS (pH 7.4) may be limited (~0.5 mg/mL), requiring DMSO for stock solutions .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation (e.g., hydrolysis of sulfonamide or amine oxidation) .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) strategies to enhance the compound’s kinase inhibition potency?

- Methodology : Systematically modify substituents on the phenyl ring (e.g., chloro, methyl) and sulfonamide chain (e.g., branching, heteroatom insertion). Compare IC values against kinase targets (e.g., B-Raf V600E) using enzymatic assays. For example, introducing electron-withdrawing groups (Cl, F) at the 4-position may enhance binding affinity by stabilizing hydrophobic interactions .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .

Q. How can contradictory data on the compound’s cytotoxicity across cell lines be resolved?

- Experimental Design :

- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and cytotoxicity assay protocols (e.g., MTT vs. resazurin).

- Metabolic Profiling : Perform LC-MS-based metabolomics to identify cell line-specific efflux transporters (e.g., ABCB1 overexpression) that reduce intracellular drug accumulation .

Q. What analytical techniques are recommended for detecting trace impurities in bulk synthesis?

- Impurity Profiling : Use UPLC-MS/MS (ESI+ mode) with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient. Detect impurities at 0.1% threshold (e.g., unreacted sulfonyl chloride or dehydrohalogenation byproducts) .

- Quantification : Validate impurity limits per ICH Q3A guidelines, ensuring total impurities ≤0.5% for preclinical batches .

Specialized Methodological Considerations

Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance oral bioavailability. Assess plasma exposure in rodents via LC-MS/MS after single-dose administration (e.g., 10 mg/kg) .

- Metabolism Studies : Incubate with liver microsomes (human/rodent) to identify major metabolites (e.g., N-demethylation or sulfonamide cleavage) and assess CYP450 inhibition potential .

Q. What safety precautions are critical during handling and storage?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with moisture to prevent HCl release. Store at −20°C under argon to prevent oxidation of the amine group .

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。